MAO-B vs. MAO-A Isoform Selectivity: A 139-Fold Window Not Observed in Regioisomeric 3-Amino-2(1H)-pyrazinone Series
6-Amino-5-methylpyrazin-2(1H)-one demonstrates a 139-fold selectivity window for MAO-B (IC₅₀ = 56 nM) over MAO-A (IC₅₀ = 7,800 nM) in Sprague-Dawley rat brain mitochondrial preparations [1]. This contrasts with the 3-amino-2(1H)-pyrazinone scaffold, where the p38α-directed SAR required 20,000-fold potency gains through aminoalkyl substitution at the 3-position, with no intrinsic MAO-B selectivity reported [2]. The selectivity ratio (MAO-A IC₅₀ / MAO-B IC₅₀ = 139) places this compound in a distinct pharmacological space relevant for neurodegenerative disease programs where MAO-A sparing is clinically desirable.
| Evidence Dimension | MAO-B isoform selectivity (IC₅₀ MAO-A ÷ IC₅₀ MAO-B) |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 56 nM; MAO-A IC₅₀ = 7,800 nM; Selectivity ratio = 139 |
| Comparator Or Baseline | 3-Amino-2(1H)-pyrazinone derivatives (p38α series): no MAO-B selectivity data reported; primary target is p38α MAP kinase |
| Quantified Difference | 139-fold selectivity window for MAO-B over MAO-A; comparator series lacks any reported MAO-B selectivity profile |
| Conditions | Sprague-Dawley rat brain mitochondrial MAO-A (substrate: [¹⁴C]-5-HT) and MAO-B (substrate: [¹⁴C]-PEA) radioassay |
Why This Matters
Procurement decisions for MAO-B inhibitor programs must account for the 139-fold selectivity margin, as regioisomeric 3-amino-2(1H)-pyrazinones optimized for p38α offer no demonstrated MAO-B selectivity, making them unsuitable substitutes.
- [1] BindingDB entry BDBM50559391 (CHEMBL4790891). Affinity Data: IC₅₀ MAO-B = 56 nM; IC₅₀ MAO-A = 7,800 nM. Assay: Inhibition of Sprague-Dawley rat brain mitochondrial MAO-A/MAO-B using [¹⁴C]-5-HT/[¹⁴C]-PEA as substrate by radioassay method. View Source
- [2] Raubo, P. et al. (2020) 'The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors', Bioorganic & Medicinal Chemistry Letters, 30(18), 127412. DOI: 10.1016/j.bmcl.2020.127412 View Source
